molecular formula C16H12N4OS B14202358 Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 835626-21-6

Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-

Katalognummer: B14202358
CAS-Nummer: 835626-21-6
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: GKIJLRGLRIKKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of an azido group, which is known for its high reactivity. The thienopyridine core structure is a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. The diazonium salt is subsequently reacted with sodium azide to introduce the azido group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Sodium Nitrite: Used in the diazotization step.

    Hydrogen Gas and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions with various substrates, leading to the formation of triazoles. These triazoles can interact with biological targets, such as enzymes and receptors, thereby modulating their activity. Additionally, the compound’s thienopyridine core can interact with nucleic acids and proteins, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- can be compared with other thienopyridine derivatives, such as:

The presence of the azido group in Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- makes it unique, as it imparts high reactivity and the potential for diverse chemical transformations.

Eigenschaften

CAS-Nummer

835626-21-6

Molekularformel

C16H12N4OS

Molekulargewicht

308.4 g/mol

IUPAC-Name

(3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C16H12N4OS/c1-9-8-10(2)18-16-12(9)13(19-20-17)15(22-16)14(21)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI-Schlüssel

GKIJLRGLRIKKEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N=[N+]=[N-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.